

Excitation and emission spectra for CAY10731 imaging.

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Compound of Interest

Compound Name: CAY10731

Cat. No.: B3026160

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Application Notes and Protocols for CAY10731 Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **CAY10731**, a fluorescent probe designed for the detection of hydrogen sulfide (H₂S). Included are its spectral properties, a generalized imaging protocol, and diagrams illustrating its mechanism of action and a representative experimental workflow.

Application Notes

CAY10731 is a valuable tool for researchers studying the roles of hydrogen sulfide in various biological processes. It is a non-fluorescent molecule that, upon selective reaction with H₂S, releases the well-characterized fluorophore, fluorescein (FITC).^[1] This reaction leads to a detectable fluorescent signal, enabling the visualization and quantification of H₂S in cellular and tissue samples.^[1]

The use of **CAY10731** offers a method to monitor both endogenous and exogenously applied H₂S in various cell types, including cancer and normal cells.^[2] Furthermore, it has been utilized for imaging H₂S in living tissues and organisms, such as nematodes, at different depths.^[2]

Spectral Properties

The fluorescence of **CAY10731** is dependent on its reaction with H₂S to release fluorescein. Therefore, the spectral properties are those of FITC.

Parameter	Wavelength (nm)
Excitation Maximum	485
Emission Maximum	535

Table 1: Spectral properties of the **CAY10731** reaction product (fluorescein).[1]

Experimental Protocols

The following is a generalized protocol for the use of **CAY10731** in cell-based imaging experiments. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.

Materials:

- **CAY10731**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or other suitable buffer
- Cell culture medium
- Cells of interest
- Fluorescence microscope with appropriate filters for FITC

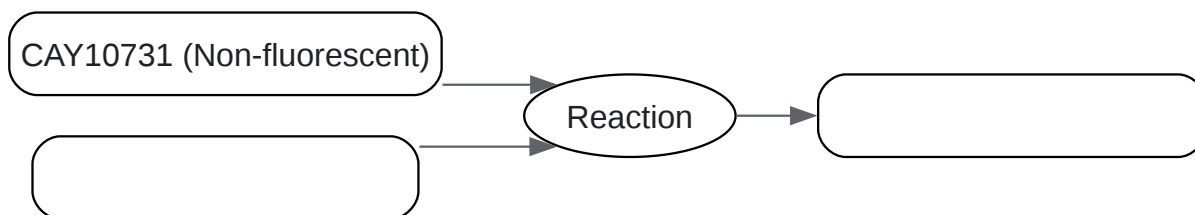
Protocol:

- Reagent Preparation:
 - Prepare a stock solution of **CAY10731** in DMSO.

- On the day of the experiment, dilute the stock solution to the desired working concentration in cell culture medium or buffer. It is crucial to minimize the final DMSO concentration to avoid cellular toxicity.
- Cell Preparation:
 - Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
- Probe Loading:
 - Remove the cell culture medium.
 - Add the **CAY10731** working solution to the cells.
 - Incubate the cells at 37°C for a predetermined period to allow for probe loading and reaction with endogenous or exogenous H₂S.
- Washing:
 - Remove the loading solution.
 - Wash the cells gently with warm PBS or cell culture medium to remove excess probe.
- Imaging:
 - Mount the sample on a fluorescence microscope.
 - Excite the sample at approximately 485 nm and collect the emission at around 535 nm.
 - Capture images for analysis.

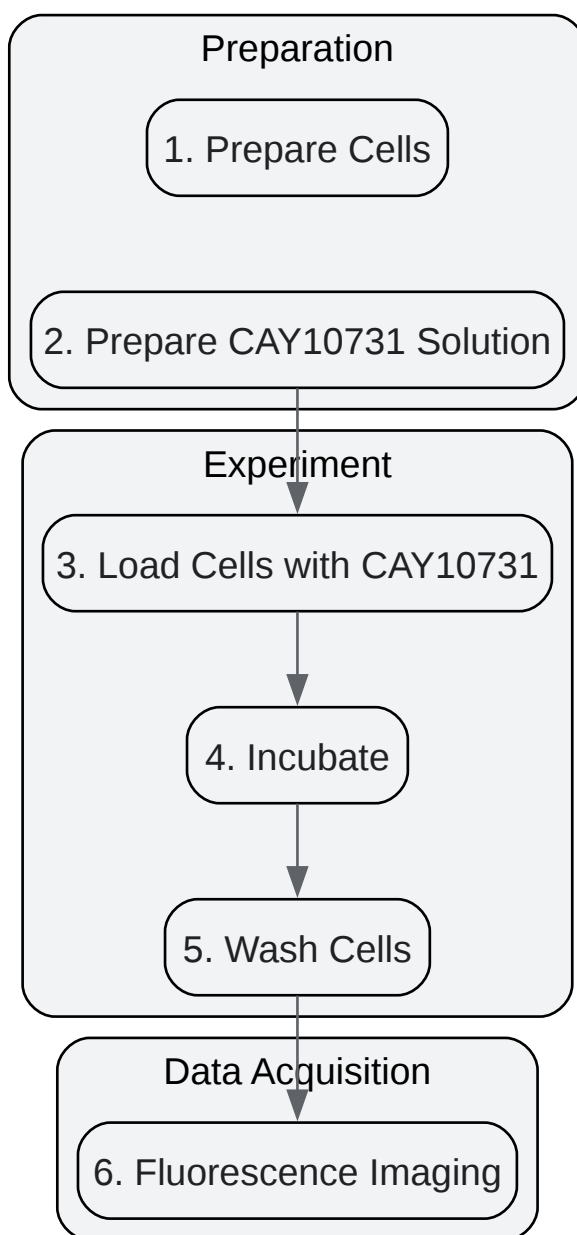
Visualizations

The following diagrams illustrate the mechanism of **CAY10731** and a typical experimental workflow.



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Caption: Mechanism of **CAY10731** activation by H₂S.



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Caption: Experimental workflow for **CAY10731** imaging.

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References

- 1. CAY10731 - Immunomart [immunomart.com]
- 2. apexbt.com [apexbt.com]
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